molecular formula C8H7N3 B13974007 7H-pyrimido[4,5-d]azepine CAS No. 42394-36-5

7H-pyrimido[4,5-d]azepine

Cat. No.: B13974007
CAS No.: 42394-36-5
M. Wt: 145.16 g/mol
InChI Key: SEFYFAHQQLNRGX-UHFFFAOYSA-N
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Description

7H-Pyrimido[4,5-d]azepine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of central nervous system (CNS) active agents. This fused azepine structure serves as a core template in the design of potent and selective ligands for serotonin receptors. Scientific research has established that derivatives based on this scaffold can be engineered to act as highly potent and selective agonists for the 5-HT2C receptor subtype, with exquisite functional selectivity over the closely related 5-HT2A and 5-HT2B receptors, a profile critical for minimizing side effects . Owing to this specific pharmacological activity, research compounds based on the this compound structure have been investigated as potential therapeutics for a range of conditions. Promising preclinical research highlights their potential for treating urinary incontinence and overactive bladder, with one derivative, PF-3246799, having been advanced as a clinical candidate for stress urinary incontinence (SUI) . Additional research areas include the treatment of sexual dysfunction, obesity, schizophrenia, cognitive deficits, anxiety, and obsessive-compulsive disorder . The versatility of this scaffold allows for multiparameter optimization, enabling researchers to fine-tune properties such as CNS penetration, agonist potency, and pharmacokinetic profiles to meet specific experimental needs . This product is intended for research and development purposes only. Intended Use and Disclaimer: This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor is it for personal use. Researchers should handle this compound with care and in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

42394-36-5

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

7H-pyrimido[4,5-d]azepine

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h1-6,9H

InChI Key

SEFYFAHQQLNRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=CC2=NC=NC=C21

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 7h Pyrimido 4,5 D Azepine

Established Synthetic Pathways to the 7H-Pyrimido[4,5-d]azepine Ring System

Traditional methods for constructing the pyrimidoazepine core often rely on multi-step sequences involving the sequential formation of the pyrimidine (B1678525) and azepine rings. These established pathways, including multicomponent reactions, ring annulation, and cyclization strategies, provide a foundational understanding of the synthesis of this important heterocyclic scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. organic-chemistry.org This approach aligns with the principles of atom economy and procedural simplicity by minimizing intermediate isolation steps and reducing waste. beilstein-journals.org

A notable example is the one-pot, four-component synthesis of functionalized benzo[b]pyrimido[4,5-d]azepine derivatives. samipubco.com In this method, isatoic anhydrides, α-haloketones, activated acetylenic compounds, and guanidine (B92328) are reacted in water using a SiO2/Fe3O4@Graphene Oxide nanocomposite as a recyclable catalyst. smolecule.comsamipubco.com The reaction proceeds through a cascade of imine formation and subsequent cyclization steps, achieving high yields under ambient conditions and avoiding the use of toxic organic solvents. smolecule.com The versatility of this method allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for further research. samipubco.com

Table 1: Four-Component Synthesis of Benzo[b]pyrimido[4,5-d]azepine Derivatives Data sourced from a study on green synthesis of pyrimidoazepines. samipubco.com

EntryIsatoic Anhydrideα-HaloketoneAcetylenic CompoundProduct Yield
1 5-H4-Methoxy-phenacyl bromideDimethyl acetylenedicarboxylate90%
2 5-H4-Bromo-phenacyl bromideDiethyl acetylenedicarboxylate92%
3 5-Methyl4-Nitro-phenacyl bromideDi-tert-butyl acetylenedicarboxylate95%
4 5-Chloro4-Chloro-phenacyl bromideMethyl propiolate88%
5 5-Nitro2-Bromo-1-phenylethanoneEthyl propiolate86%

Ring annulation involves the fusion of a new ring onto an existing molecular structure through the formation of two new bonds. scripps.edu Transition-metal-catalyzed annulation reactions are powerful tools for constructing fused heterocyclic systems like pyrimidoazepines with high stereocontrol. smolecule.com

A palladium-catalyzed [4+2] cycloaddition represents a key annulation strategy for creating the pyrimidoazepine core. smolecule.com This reaction can be performed between a 2-vinylindole derivative and an N-propargyl pyrimidinone. Using a chiral ligand such as (R)-BINAP with a palladium catalyst, this method can deliver a tetracyclic pyrimidoazepine scaffold with high enantiomeric excess (94% ee) and good yield (78%). smolecule.com The stereochemical outcome is controlled by the formation of specific π-allyl palladium intermediates. smolecule.com Organocatalytic approaches, for instance, using a chiral phosphoric acid to catalyze an asymmetric Pictet-Spengler reaction between a tryptamine (B22526) derivative and a pyrimidine-2-carboxaldehyde, have also proven effective in forming the azepine ring with high stereoselectivity. smolecule.com

Intramolecular cyclization is a fundamental strategy for forming the seven-membered azepine ring fused to the pyrimidine core. The specific type of cyclization often depends on the substituents present on the acyclic precursor. Key methods include the Dieckmann condensation and Friedel-Crafts alkylation. sorbonne-universite.frresearchgate.net

The Dieckmann cyclization is particularly effective for synthesizing pyrimido[4,5-b]azepines. This reaction involves the intramolecular condensation of a diester to form a β-keto ester, which forges the azepine ring. The synthesis starts with the reaction of 6-chloro-1,3-dimethyluracil (B186940) with an amino acid ester to form an N-(6-pyrimidinyl)amino acid ester. sorbonne-universite.fr This intermediate is then treated with a base like sodium alcoholate, which initiates the cyclization to yield the fused pyrimidoazepine system. sorbonne-universite.fr This procedure has been shown to proceed with minimal racemization when using chiral amino acid esters, yielding the final product with high enantiomeric excess. sorbonne-universite.fr

Another approach involves the intramolecular Friedel-Crafts alkylation. This method was used to synthesize (R)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine. The reaction sequence involves the cyclization of a substituted 5-allyl-6-chloro-N-methyl-N-phenylpyrimidin-4-amine under appropriate acidic conditions to form the tricyclic pyrimidoazepine derivative. researchgate.net

Table 2: Dieckmann Cyclization for Pyrimido[4,5-b]azepine Synthesis Representative data based on a described synthetic strategy. sorbonne-universite.fr

Amino Acid Ester PrecursorBase / SolventReaction ConditionsProductYieldEnantiomeric Excess (ee)
Methyl L-phenylalaninateNaOMe / MeOHRoom Temperature5-Oxo-6-phenyl-pyrimido[4,5-b]azepine derivativeGood94%
Glycine ethyl esterNaOEt / EtOHRoom Temperature5-Oxo-pyrimido[4,5-b]azepine derivativeModerateN/A
L-Alanine methyl esterNaOMe / MeOHRoom Temperature5-Oxo-6-methyl-pyrimido[4,5-b]azepine derivativeGoodHigh

Innovative Approaches in this compound Synthesis

Reflecting a broader shift in chemical manufacturing, modern synthetic strategies for this compound increasingly prioritize efficiency and sustainability. These innovative approaches leverage green chemistry principles and enabling technologies like microwave irradiation to reduce environmental impact, shorten reaction times, and improve yields.

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org Key principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.eduacs.org

The synthesis of pyrimidoazepines is increasingly benefiting from these principles. The previously mentioned one-pot, four-component synthesis of benzo[b]pyrimido[4,5-d]azepines is a prime example of a green synthetic route. smolecule.comsamipubco.com

Use of Safer Solvents: The reaction is performed in water, an abundant, non-toxic, and non-flammable solvent, which is a significant improvement over volatile organic solvents. samipubco.commdpi.com

Catalysis: It employs a recyclable heterogeneous nanocomposite catalyst (SiO2/Fe3O4@Graphene Oxide), which is superior to stoichiometric reagents and can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity. smolecule.comsamipubco.com

Atom Economy and Efficiency: Multicomponent reactions inherently maximize atom economy by incorporating most atoms from the reactants into the final product, minimizing waste. nih.govresearchgate.net This process avoids the need for intermediate purification, saving time, energy, and resources. beilstein-journals.org

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation for dielectric heating, this technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

The synthesis of pyrimidoazepine derivatives has been significantly enhanced by this technology. For example, the reaction of 4,5,6-triaminopyrimidine with chalcones to produce 8,9-dihydro-7H-pyrimido[4,5-b] nih.govdiazepines occurs efficiently under microwave irradiation. nih.gov

Furthermore, combining microwave assistance with solvent-free conditions represents an even greener approach. smolecule.com In the synthesis of N-benzyl pyrimidoazepine derivatives, microwave irradiation under solvent-free conditions accomplished the reaction in minutes with yields of 88–91%, whereas conventional methods required several hours. smolecule.com Solid supports like alumina (B75360) can be used as energy transfer media, eliminating the need for any solvent and simplifying product work-up. researchgate.netbioorganica.org.ua This combination of speed and sustainability makes microwave-assisted, solvent-free synthesis a highly attractive methodology for preparing pyrimidoazepine libraries. smolecule.combioorganica.org.ua

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidoazepines Representative data illustrating the advantages of microwave-assisted synthesis. smolecule.combioorganica.org.ua

Synthesis MethodReaction TimeYield (%)Energy ConsumptionSolvent
Conventional Heating 8-12 hours65-75%HighOrganic (e.g., DMF, Ethanol)
Microwave-Assisted (Solvent-Free) 3-10 minutes88-95%LowNone (Solid Support)

Transition Metal-Catalyzed Reaction Development for Pyrimidoazepine Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex heterocyclic systems with high efficiency and selectivity. nih.govmdpi.com The development of catalytic methods for assembling the pyrimidoazepine framework is crucial for accessing novel analogues. Metals such as palladium, rhodium, copper, and iron are pivotal in facilitating a range of transformations, including cross-coupling, C-H activation, and multicomponent reactions. nih.govmdpi.comrsc.org

A notable application of metal catalysis in this area is the use of multicomponent reactions (MCRs). For instance, a green methodology has been developed for the synthesis of novel pyrimidoazepine derivatives using a magnetically separable SiO2/Fe3O4@Graphene Oxide nanocatalyst. samipubco.comsamipubco.com This process involves the one-pot reaction of isatoic anhydrides, α-haloketones, electron-deficient acetylenic compounds, and guanidine in an aqueous medium at room temperature, offering high yields and simplified product isolation. samipubco.comsamipubco.com

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are instrumental in building complex precursors for subsequent cyclization. In the synthesis of pyrimido[4,5-c]azepine analogues, a Stille coupling between a Weinreb amide and tributyl(vinyl)stannane was employed to install a necessary vinyl group, which served as a handle for a subsequent ring-closing metathesis reaction. scribd.com

Furthermore, advanced strategies such as rhodium(III)-catalyzed C–H activation and annulation with diazo compounds represent a frontier in heterocyclic synthesis. rsc.org While specific applications to the this compound core are still emerging, these techniques offer a highly efficient and atom-economical route to related fused N-heterocycles, suggesting a promising future direction for pyrimidoazepine synthesis. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrimidoazepine Synthesis

Reaction Type Catalyst System Substrates Product Type Reference
Multicomponent Reaction SiO2/Fe3O4@Graphene Oxide Isatoic anhydrides, α-haloketones, acetylenic compounds, guanidine Functionalized Pyrimidoazepines samipubco.com, samipubco.com
Stille Coupling Pd(PPh3)4 Weinreb amide, Tributyl(vinyl)stannane Vinylpyrimidine Precursor scribd.com
C-H Activation/Annulation [Cp*RhCl2]2 / AgSbF6 N-heterocycles, Diazo compounds Fused N-Heterocycles (General) rsc.org

Ring-Closing Metathesis for Pyrimido[4,5-c]azepine Analogues

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of cyclic systems, including the seven-membered azepine ring found in pyrimidoazepines. thieme-connect.com This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, has been successfully applied to the synthesis of pyrimido[4,5-c]azepine analogues, which were previously unknown compounds. scribd.comnih.gov

An efficient RCM approach was developed to prepare 2-chloro-4-amino-pyrimido[4,5-c]azepines. scribd.comnih.govresearchgate.net The synthesis began with a suitable pyrimidine precursor, which was elaborated to a diene through steps including a palladium-catalyzed Stille coupling. scribd.com The crucial RCM step was then carried out using the second-generation Grubbs catalyst (Grubbs II) in toluene (B28343) at an elevated temperature, affording the desired fused azepine ring in excellent yields (92-98%). scribd.com The presence of a chlorine substituent on the pyrimidine ring may play a role in the success of the RCM by decreasing the basicity of the nitrogen atoms, thereby reducing catalyst deactivation. beilstein-journals.org

A similar RCM strategy was also employed for the synthesis of pyrimido[4,5-b]azepines, starting from 5-allyl-2,4,6-trichloropyrimidine (B1296169) and proceeding through a seven-step sequence that culminated in a ruthenium-catalyzed RCM reaction. thieme-connect.com

Table 2: Ring-Closing Metathesis for Pyrimido[4,5-c]azepine Synthesis

RCM Precursor Catalyst (mol%) Conditions Product Yield (%) Reference
N-allyl-N-(2-(pyrimidin-4-yl)allyl)amine derivative Grubbs II (5 mol%) Toluene, 80 °C, 15 min 2-Chloro-4-(dimethylamino)pyrimido[4,5-c]azepine derivative 98% scribd.com
N-allyl-N-(2-(pyrimidin-4-yl)allyl)amine derivative Grubbs II (5 mol%) Toluene, 80 °C, 15 min 2-Chloro-4-(methylamino)pyrimido[4,5-c]azepine derivative 92% scribd.com

Donor–Acceptor Cyclopropane (B1198618) Ring Opening Strategies

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks used in formal cycloaddition and annulation reactions to construct complex cyclic and heterocyclic systems. researchgate.netsioc-journal.cnresearchgate.net A key strategy involves the Lewis acid-catalyzed ring-opening of the cyclopropane by a nucleophile, followed by an intramolecular cyclization.

Table 3: Synthesis of Pyrimido[4,5-b]azepines via D-A Cyclopropane Ring Opening

Step Reagents & Conditions Transformation Outcome Reference
1. Ring Opening D-A Cyclopropane, 6-Amino-1,3-dimethyluracil, Sc(OTf)3 Nucleophilic attack by uracil (B121893) C(5) on cyclopropane Ring-opened intermediate nih.gov, researchgate.net
2. Cyclization Basic conditions Intramolecular cyclization 6,7-Dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-trione nih.gov, researchgate.net

Derivatization and Functionalization of the this compound Nucleus

Strategies for Substituent Introduction and Modification

The biological activity of the pyrimidoazepine scaffold can be finely tuned by the introduction and modification of substituents at various positions on both the pyrimidine and azepine rings. A primary strategy for introducing diversity is through the choice of building blocks in either a linear or multicomponent synthesis. samipubco.comsamipubco.com For example, using different amino acid esters in the initial construction of the scaffold can introduce a variety of substituents onto the azepine portion of the molecule. sorbonne-universite.fr

Once the core is assembled, further functionalization is common. A powerful strategy involves the late-stage modification of reactive handles. For instance, a 2-chloro substituent on the pyrimido[4,5-c]azepine ring serves as a versatile electrophilic site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination. scribd.com This allows for the introduction of a wide array of amine-containing groups at the C2-position. scribd.com

The C4-position is another key site for modification. A rational medicinal chemistry approach led to the development of a series of 4-substituted pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists. nih.gov This work involved extensive structure-activity relationship (SAR) studies, leading to compounds like PF-4479745, which features an N-methylamine at the 4-position and a difluoro(phenyl)methyl group at the 2-position. nih.gov

Regioselective Functionalization Techniques

Controlling the site of functionalization is paramount for efficient synthesis and for establishing clear SAR. Regioselectivity can be pre-programmed into the synthesis from the outset. The RCM route to pyrimido[4,5-c]azepines, for example, begins with a 2,4-dichloropyrimidine (B19661) derivative that is selectively manipulated to yield a 2-chloro-4-amino substituted product. scribd.com This leaves the C2-position as the sole, predictable site for subsequent diversification via cross-coupling or SNAr reactions. scribd.com

Similarly, the donor-acceptor cyclopropane strategy exhibits high regioselectivity. researchgate.netnih.gov The initial ring-opening occurs specifically through the nucleophilic attack of the C(5) carbon of the uracil ring onto one of the electrophilic carbons of the cyclopropane, dictated by the electronic nature of the donor and acceptor groups. This ensures the formation of a single regioisomeric intermediate, which then cyclizes in a defined manner to form the pyrimido[4,5-b]azepine. nih.gov

While advanced regioselective C-H functionalization methods are well-established for many heterocyclic systems, their specific application to the pyrimidoazepine core is an area of ongoing development. rsc.org Techniques such as directed metalation or transition metal-free radical cross-coupling could provide future avenues for the selective installation of substituents at otherwise unreactive C-H bonds on the pyrimidoazepine nucleus. rsc.org

Rearrangement Reactions and Interconversion with Related Heterocyclic Systems

Fused heterocyclic systems like pyrimidoazepines can undergo fascinating rearrangement reactions, leading to the formation of different, often more stable, ring systems. These transformations can be synthetically useful or represent unexpected reaction pathways.

A notable example is the rearrangement of 7-benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines upon treatment with phosphoryl chloride (POCl3). oup.com Instead of simple chlorination of the 4-hydroxy group, the pyrimidoazepine skeleton undergoes a rearrangement to form 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines. oup.com This transformation likely proceeds through the formation of a 4-chloro intermediate, followed by ring-opening of the azepine and re-cyclization to the thermodynamically more stable five-membered pyrrole (B145914) ring fused to the pyrimidine. oup.com

Interconversion between isomers of the pyrimidoazepine scaffold has also been observed. In one instance, an attempt to synthesize a pyrimido[4,5-b]azepine via a Dieckmann cyclization using sarcosine (B1681465) as a starting material led to an unexpected rearrangement. sorbonne-universite.fr The isolated product was identified as a pyrimido[4,5-d]azepine, demonstrating a base-catalyzed interconversion between the isomeric systems. sorbonne-universite.fr Such rearrangements highlight the dynamic nature of these ring systems under certain reaction conditions and provide pathways to alternative scaffolds.

Chemical Reactivity and Mechanistic Studies of 7h Pyrimido 4,5 D Azepine Derivatives

Analysis of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the 7H-pyrimido[4,5-d]azepine core is characterized by the interplay of its electron-rich and electron-deficient centers, making it amenable to both electrophilic and nucleophilic attacks. The presence of nitrogen atoms in both rings significantly influences the electronic distribution and, consequently, the sites of reaction.

The pyrimidine (B1678525) ring, with its two nitrogen atoms, is generally electron-deficient and thus susceptible to nucleophilic attack. This is particularly true at positions 4 and 6, which are activated by the adjacent nitrogen atoms. For instance, derivatives with a chloro substituent at the 4-position readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols. This modular reactivity is a cornerstone in the synthesis of diverse libraries of pyrimidoazepine derivatives for drug discovery.

The synthesis of various this compound derivatives often involves multi-step strategies that exploit these reactivity profiles. A common approach involves the cyclization of appropriately substituted pyrimidine precursors with amino acid derivatives or their esters. For example, 4,6-dichloropyrimidine (B16783) aldehydes can react with N-substituted amino acid esters in a sequence of nucleophilic substitutions and cyclization to form the diazepine (B8756704) core. Another synthetic route involves the reaction of 4,5,6-triaminopyrimidine with chalcones under microwave irradiation, which proceeds with high regioselectivity. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been used to better understand the reaction mechanisms and electronic properties of pyrimidoazepine derivatives. researchgate.net These theoretical investigations help in predicting the most favorable reaction pathways and in designing new synthetic strategies. researchgate.net

Oxidation-Reduction Pathways and Redox Properties

The this compound scaffold can participate in oxidation-reduction reactions, a property that is crucial for some of its biological activities. The nitrogen atoms and the aromatic system can stabilize radical species through electron delocalization, contributing to the antioxidant properties observed in some derivatives. smolecule.com

Oxidation: The pyrimidoazepine ring system can be oxidized using various oxidizing agents. For example, the use of agents like hydrogen peroxide or m-chloroperbenzoic acid can lead to the formation of N-oxides. smolecule.com The specific site of oxidation will depend on the substituents present and the reaction conditions.

Reduction: Reduction of the pyrimidoazepine system can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to partially or fully saturated ring systems, thereby altering the compound's three-dimensional structure and biological activity. For instance, the reduction of certain pyrimidoazepines has been shown to yield their 5,6-dihydro derivatives. oup.com

Some pyrimidoazepine derivatives have been investigated for their ability to mitigate oxidative stress. smolecule.com They can act as free radical scavengers by donating hydrogen atoms to lipid radicals, thus interrupting lipid peroxidation chain reactions. smolecule.com This protective effect is particularly relevant in tissues that are vulnerable to oxidative damage. smolecule.com Furthermore, some derivatives may enhance endogenous antioxidant systems by influencing pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of cytoprotective genes. smolecule.com They might also inhibit pro-oxidant enzymes, thereby reducing the cellular burden of reactive oxygen species. smolecule.com

The redox properties of these compounds can be studied using electrochemical techniques like cyclic voltammetry. Such studies can provide valuable information about the electron transfer processes and the stability of the resulting radical ions. researchgate.neticm.edu.pl

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound derivatives are critical for optimizing synthetic procedures and understanding their mechanism of action.

Reaction Kinetics: The rate of reactions, such as nucleophilic substitutions, is influenced by factors like the nature of the solvent, temperature, and the presence of catalysts. For instance, microwave-assisted synthesis has been shown to significantly accelerate the formation of pyrimido[4,5-b] Current time information in Bangalore, IN.diazepines, reducing reaction times from hours to minutes compared to conventional heating methods. nih.govsmolecule.com This acceleration is attributed to the efficient and uniform heating provided by microwaves. bioorganica.org.ua Kinetic studies can help in elucidating the reaction mechanism, as demonstrated by investigations into the amine-induced degradation of catalysts used in the synthesis of related heterocyclic systems. beilstein-journals.org

Thermodynamic Considerations: The thermodynamic stability of the reactants, intermediates, and products determines the feasibility and position of equilibrium of a reaction. Computational methods, such as DFT calculations, can be employed to investigate the thermodynamics of reaction pathways. researchgate.net For example, thermodynamic investigations can reveal whether a particular reaction is energetically favorable and can help in predicting the major products. researchgate.net The Gibbs free energy change (ΔG) for a reaction, which can be determined experimentally or computationally, indicates the spontaneity of the process. kuvempu.ac.in

The table below summarizes a comparison of reaction conditions for the synthesis of pyrimidoazepine derivatives, highlighting the impact on reaction kinetics.

MethodReaction TimeYield (%)
Conventional Heating6 hours73
Microwave Irradiation20 minutes89
Data derived from a comparative study on the synthesis of N-benzyl-6-methyl-1,2,6,7-tetrahydropyrimido[5',4':6,7]azepino[3,2,1-hi]indol-8-amine. smolecule.com

Stability and Degradation Pathways of the Pyrimidoazepine System

The stability of the this compound ring system is a crucial factor for its potential applications, particularly in medicinal chemistry. The fused ring structure generally confers a degree of rigidity and stability. However, the system can undergo degradation under certain conditions.

The stability is influenced by the substituents on the ring system. For example, the presence of certain functional groups can make the molecule susceptible to hydrolysis. grafiati.comgrafiati.com The pH of the environment can also play a significant role in the stability of these compounds.

Degradation pathways can involve the cleavage of one or both rings. For instance, rearrangement of 7-benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines can occur when treated with phosphoryl chloride, leading to the formation of vinylpyrrolo-pyrimidines. oup.com This rearrangement likely proceeds through an intermediate involving the opening of the azepine ring. oup.com

Understanding the degradation pathways is essential for determining the shelf-life and appropriate storage conditions for these compounds. It is also critical for identifying potential metabolites when these compounds are used in biological systems. Studies on the biotransformation of related compounds can provide insights into the metabolic stability of the pyrimidoazepine scaffold. acs.org

The inherent stability of the pyrimidoazepine core, combined with the ability to modulate its properties through substitution, makes it a versatile scaffold for the development of new chemical entities with a wide range of applications. ontosight.ai

Computational and Theoretical Investigations of 7h Pyrimido 4,5 D Azepine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of the pyrimido[4,5-d]azepine scaffold. aspbs.com Methods like Density Functional Theory (DFT) are frequently employed to calculate electronic and spectral properties, complementing experimental data. aspbs.com Such calculations can elucidate the structure of the fused heterocyclic system, its reactivity, and its potential interactions with biological targets. researchgate.netsamipubco.com

Molecular Orbital (MO) theory is applied to understand the reactivity and electronic transitions within the 7H-pyrimido[4,5-d]azepine system. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For instance, in reactions involving derivatives of the pyrimido[4,5-d]azepine core, the energy gap between the reacting orbitals of the dienophile and the diene can determine the favored reaction pathway. pku.edu.cn

A theoretical study on the reaction pathways of imines derived from 4-(allylamino)pyrimidine-5-carbaldehydes, a related precursor system, demonstrated the power of MO analysis. DFT calculations showed that the energy gap between the LUMO of the diene and a specific π orbital (HOMO-6) of the dienophile was a critical factor. pku.edu.cn A smaller energy gap in a protonated intermediate (7.5 eV) compared to its neutral counterpart (8.3 eV) favored an Imino Diels-Alder (IADA) reaction, showcasing how MO theory can predict reactivity based on electronic structure. pku.edu.cn

The this compound scaffold and its derivatives can exist in various tautomeric and isomeric forms. Computational studies, often combined with NMR spectroscopy and X-ray analysis, are crucial for determining the most stable forms. researchgate.net Tautomerism can occur via proton transfer, for example, in derivatives containing imino or keto groups, or through valence tautomerism in aromatic moieties. google.com

Studies on related pyrimido[4,5-b] nih.govdiazepines have shown that the stability of tautomers is influenced by substituent effects and hydrogen bonding. For example, in 6,8-diphenyl-pyrimido[4,5-b] nih.govdiazepin-4-ols, the enamine tautomer is more stable than the diimine form, a result rationalized by the electron-withdrawing effect of the hydroxypyrimidine ring and intermolecular hydrogen bonding. researchgate.net In contrast, other derivatives were found to exist in the diimine form. researchgate.net For arylazo derivatives of fused pyrimidines, spectroscopic data combined with Hammett-type equation correlations indicated a predominance of the hydrazone tautomeric form over the azo form. cu.edu.eg

Table 1: Tautomerism Studies in Related Pyrimido-diazepine Systems

Compound Family Methodologies Used Predominant Tautomeric Form Key Influencing Factors Citation
6,8-diphenyl-pyrimido[4,5-b] nih.govdiazepin-4-ols NMR, X-ray analysis, Quantum chemical calculations Enamine Electron-withdrawing groups, Intermolecular H-bonds researchgate.net
6,8-diaryl-2,3,4,7-tetrahydro-1,3-dimethyl-1H-pyrimido[4,5-b] nih.govdiazepine-2,4-diones NMR, X-ray analysis, Quantum chemical calculations Diimine Structural conformation researchgate.net
3-arylazo-2-methyl-7-phenylpyrimido[1,2-b] researchgate.netnih.govtriazepine-4,9-diones Spectral data, 15N isotopic labelling, Hammett correlations Hydrazone Electronic effects of substituents cu.edu.eg

Molecular Modeling and Conformational Analysis

For the related pyrimido[4,5-b] nih.govdiazepine (B8756704) system, computational analysis has identified a "boat" conformation for the diazepine ring. researchgate.net Conformational analysis is also vital for understanding ligand-receptor interactions. For example, in the development of TRPV1 antagonists based on the 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold, hypothesized bioactive conformations for agonist and antagonist binding were modeled to guide the design of new compounds. researchgate.net These models helped identify key differences in how agonists and antagonists occupy the binding site, particularly in polar and hydrophobic regions. researchgate.net

Prediction of Reactivity and Reaction Mechanism Pathways

Theoretical calculations are highly effective in predicting the reactivity of the this compound core and elucidating the mechanisms of its formation and subsequent reactions. DFT studies can map out potential energy surfaces for different reaction pathways, allowing researchers to understand why certain products are formed under specific conditions.

A notable example is the synthesis of pyrimido[4,5-h] nih.govresearchgate.netnaphthyridines and epiminopyrimido[4,5-b]azepines from the same starting materials. pku.edu.cn DFT calculations were employed to understand how the reaction conditions could selectively favor either an Imino Diels-Alder (IADA) reaction or an ene-type cyclization. The study revealed that under acidic conditions, a protonated iminium intermediate is formed, which favors a low-energy IADA pathway. pku.edu.cn In the absence of acid, a neutral imine intermediate favors a thermal ene-type cyclization. pku.edu.cn This predictive power is invaluable for synthetic chemists, reducing the need for extensive experimental screening of reaction conditions.

Table 2: Predicted Reaction Pathways for Pyrimidoazepine Precursors

Reaction Condition Key Intermediate Favored Pathway Theoretical Method Outcome Citation
Acidic (TsOH) Protonated Iminium Ion Imino Diels-Alder (IADA) DFT Calculations Pyrimido[4,5-h] nih.govresearchgate.netnaphthyridines pku.edu.cn

In Silico Approaches to Molecular Recognition and Ligand Design

In silico methods, including molecular docking and homology modeling, are central to the design of ligands based on the this compound scaffold for various therapeutic targets. semanticscholar.org These computational techniques predict how a ligand might bind to a protein's active site, providing insights into the molecular basis of its biological activity and guiding the optimization of lead compounds. semanticscholar.org This is particularly crucial when the 3D structure of the target protein has not been experimentally determined.

When an experimental crystal structure of a target protein is unavailable, homology modeling can be used to build a reliable 3D model based on the known structure of a homologous protein (the "template"). semanticscholar.orgnih.gov This approach is widely used in drug discovery to study protein-ligand interactions and guide the design of new, more potent, and selective inhibitors or agonists. nih.gov

The development of pyrimido[4,5-d]azepine derivatives has frequently relied on homology modeling and docking studies to understand their interactions with various receptors. For example:

5-HT2C Receptor Agonists: The binding of 4-substituted pyrimido[4,5-d]azepines to the 5-HT2C receptor was investigated using a homology model. researchgate.net These studies identified key interactions, such as a salt bridge between the basic azepine amine of the ligand and residue D134 of the receptor, which are crucial for agonist activity. researchgate.net

EGFR and AURKA Inhibitors: While not the exact this compound core, molecular modeling of related N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines was conducted using a reported pyrimido[4,5-b]azepine-EGFR complex (PDB code: 3W33) as a starting point. nih.govsemanticscholar.org This demonstrates the use of existing complex structures to model the binding of analogous scaffolds, where the pyrimido-azepine portion serves as a key structural reference for docking into the ATP pocket. nih.gov

TRPV1 Antagonists: The binding modes of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine derivatives were examined using a homology model of the rat TRPV1 channel, helping to rationalize structure-activity relationships. researchgate.net

These modeling studies allow for the visualization of binding poses and the identification of key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and salt bridges, thereby guiding the rational design of new drug candidates. researchgate.netresearchgate.netnih.gov

Table 3: Examples of Target-Ligand Interactions for Pyrimidoazepine Scaffolds Investigated via Modeling

Compound Scaffold Target Protein Modeling Approach Key Interacting Residues Type of Interaction Citation
4-substituted-pyrimido[4,5-d]azepines 5-HT2C Receptor Homology Modeling, Docking D134, S138, W324, F328 Salt bridge, Hydrogen bonds researchgate.net
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines EGFR Docking into existing pyrimido[4,5-b]azepine complex (3W33) Met793 (hinge region) Hydrogen bond, Hydrophobic interactions nih.govsemanticscholar.org

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations have been instrumental in elucidating the binding modes and affinities of this compound derivatives with various biological targets. These computational studies provide critical insights into the molecular interactions that govern the compounds' biological activities.

A significant body of research has focused on 4-substituted pyrimido[4,5-d]azepines as potent and selective agonists for the 5-hydroxytryptamine 2C (5-HT₂C) receptor. nih.gov Homology modeling and docking studies have been used to rationalize the binding and agonist efficacy of these compounds. nih.gov Docking models suggest that the basic azepine amine of the pyrimido[4,5-d]azepine core forms a crucial salt bridge with the key amino acid residue Aspartic Acid 134 (D1343.32) within the active site of the 5-HT₂C receptor. researchgate.net This interaction is considered a hallmark of agonist activity for many class A G-protein-coupled receptors (GPCRs). researchgate.net Further analysis identified other key residues, including Serine 138 (S1383.36), Tryptophan 324 (W3246.48), and Phenylalanine 328 (F3286.52), as essential for the binding of these ligands. researchgate.net The importance of these residues is supported by site-directed mutagenesis data, where mutations at these positions have been shown to dramatically affect ligand affinity and potency. researchgate.net

In the context of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, flexible docking studies were employed to examine the binding modes of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepine derivatives. researchgate.net These studies utilized a homology model of the rat TRPV1 to understand how these compounds interact with the receptor, leading to the discovery of novel antagonists with improved properties. researchgate.net

Furthermore, molecular docking has been applied to investigate the anticancer potential of related fused pyrimidine (B1678525) systems. For instance, novel pyrimido[4',5':4,5]pyrimido[1,6-a]azepines were docked into the ATP binding pockets of c-Src and VEGFR kinases. nih.gov The results aimed to understand the binding interactions with essential amino acids within the kinase domains, correlating with observed inhibitory activity. nih.gov One derivative, compound 18 , demonstrated a high inhibition of c-Src activity (81%). nih.gov Similarly, docking studies on tetrahydrooxazolo[5′,4′:4,5]pyrimido[1,2-a]azepinone derivatives against a protein target (PDB: 6FEX) indicated that binding is mediated by hydrogen bonds and π-stacking interactions. researchgate.net

The table below summarizes the binding affinity data for selected pyrimido[4,5-d]azepine derivatives against their respective targets.

CompoundTargetBinding Affinity (Kᵢ)Functional ActivityReference
PF-4522654 (200)5-HT₂C8 nMAgonist researchgate.net
PF-4522654 (200)5-HT₂A> 10 µMNo measurable agonism researchgate.net
PF-4522654 (200)5-HT₂B> 10 µMNo measurable agonism researchgate.net

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules from large chemical databases. These methods have been successfully applied to the this compound scaffold to discover compounds with specific biological activities.

One notable application involved the search for novel modulators of the TRPV1 receptor. tandfonline.com In this study, pharmacophore models were generated based on a set of known active TRPV1 ligands. These models defined the essential three-dimensional arrangement of chemical features required for biological activity, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and lipophilic regions. tandfonline.com The generated pharmacophore models were then used as 3D queries to screen chemical databases, including the LifeChem database, for compounds matching the required features. tandfonline.com This approach led to the identification of 1,2-diamino-ethane-substituted-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines as a new class of TRPV1 antagonists. tandfonline.com The study highlighted the value of using pharmacophore models derived from public data sets to identify novel chemical scaffolds for receptor modulation. tandfonline.com

The key features of a pharmacophore model are summarized in the table below.

Pharmacophore FeatureDescription
Hydrogen Bond Acceptor (HBA)A feature that can accept a hydrogen bond from the receptor.
Hydrogen Bond Donor (HBD)A feature that can donate a hydrogen bond to the receptor.
Aromatic Ring (AR)A planar, cyclic, conjugated system, typically a phenyl ring.
Lipophilic/Hydrophobic (Lipo)A region that has a favorable interaction with nonpolar regions of the receptor.

In another study, pharmacophore modeling combined with virtual screening was used in the discovery of novel inhibitors targeting a specific protein, leading to the identification of compounds with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net These computational strategies streamline the initial phases of drug discovery by prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Biological Modulation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and guide the design of more potent derivatives.

While specific QSAR studies focusing exclusively on the this compound core are not extensively detailed in the provided context, research on closely related scaffolds like pyrimido[4,5-d]pyrimidines demonstrates the application of this methodology. A QSAR investigation was conducted on a series of synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives to understand the structural requirements for their antimicrobial activity. researchgate.net This type of analysis typically involves calculating various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and using statistical methods to build a predictive model. researchgate.net

For example, 3D-QSAR analyses have been performed on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, to elucidate the structural features that influence their anticancer activity. wjarr.com These studies help in understanding how specific substitutions on the core structure impact the biological outcome. wjarr.com For instance, SAR analysis revealed that for certain 1,3,4-oxadiazole derivatives, the presence of a benzene (B151609) ring with an electron-withdrawing group improved inhibitory activity against target enzymes. wjarr.com

The application of QSAR to the this compound scaffold would involve:

Synthesizing a library of derivatives with systematic structural modifications.

Evaluating their biological activity against a specific target.

Calculating a range of molecular descriptors for each derivative.

Developing a statistical model (e.g., using multiple linear regression or partial least squares) to correlate the descriptors with the observed activity.

Such models are invaluable for rational drug design, enabling the prediction of potency and the optimization of lead compounds.

Predictive Analytics for Bioactivity (e.g., PASS Prediction)

Predictive analytics, particularly through tools like the Prediction of Activity Spectra for Substances (PASS) software, offers a valuable in silico method for forecasting the likely biological activities of a chemical compound based on its structure. This approach has been utilized for derivatives of pyrimido[4,5-d]azepine and related heterocyclic systems to estimate their potential therapeutic applications.

The PASS online web server analyzes the structure of a molecule and predicts its biological activity spectrum, providing a list of potential effects with corresponding probabilities of being active (Pa) and inactive (Pi). A Pa value greater than 0.7 suggests a high probability that the compound exhibits that particular activity and is likely an analogue of a known pharmaceutical. mdpi.com Pa values between 0.5 and 0.7 indicate a high probability of activity, but the compound may be less similar to known agents. nih.gov

In studies involving new heterocyclic systems, including furo[3′,2′:4,5]pyrimido[1,2-a]azepines, PASS prediction was used to evaluate their potential anticonvulsant activity. nih.govmdpi.com For a series of designed compounds, the anticonvulsant activity was predicted with Pa values ranging from 0.275 to 0.43. nih.gov While these values are below 0.5, they can indicate that the compounds possess features different from well-known anticonvulsant agents, suggesting innovative potential. nih.gov The biological assays subsequently confirmed that some of these compounds indeed showed high anticonvulsant activity. nih.govmdpi.com

The table below shows examples of predicted activities for some synthesized furo[3′,2′:4,5]pyrimido[1,2-a]azepines.

CompoundPredicted ActivityProbability to be Active (Pa)Reference
Designed furo[3′,2′:4,5]pyrimido[1,2-a]azepinesAnticonvulsant0.275 - 0.43 nih.gov

PASS predictions have also been employed for other related heterocyclic structures, such as 1,5-benzothiazepine (B1259763) (BTZ) derivatives, where it was predicted that the compounds could inhibit various kinase proteins with a Pa > 0.7. mdpi.com This initial computational screening helps to prioritize compounds for further investigation and target identification. mdpi.com

Biological Target Engagement and Mechanistic Elucidation of 7h Pyrimido 4,5 D Azepine Analogues

Principles of Molecular Recognition and Ligand-Protein Interactions

The interaction between a ligand, such as a 7H-pyrimido[4,5-d]azepine analogue, and its protein target is governed by the principles of molecular recognition. This process relies on a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The specific arrangement of functional groups on the pyrimido[4,5-d]azepine core and its substituents dictates the compound's affinity and selectivity for a particular protein's binding site.

The pyrimidine (B1678525) portion of the scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while attached amino groups can serve as hydrogen bond donors. The seven-membered azepine ring provides a flexible, three-dimensional conformation that allows the molecule to adapt to the topology of the target's binding pocket. Substituents at various positions on this core structure are strategically modified by medicinal chemists to optimize these interactions, enhance potency, and fine-tune selectivity against other related proteins. For instance, X-ray co-crystal structures of related pyrimido[4,5-b]azepine analogues have shown that the nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with amino acid residues in the hinge region of kinase active sites, such as Met793 in the Epidermal Growth Factor Receptor (EGFR). nih.gov

Identification and Validation of Specific Biological Targets

Analogues of the this compound class have been extensively investigated as modulators of serotonin (B10506) (5-HT) receptors, with a particular focus on developing potent and selective agonists for the 5-HT2C receptor. wipo.int The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is a key target for conditions like obesity and urinary incontinence. researchgate.netresearchgate.net

Research has led to the identification of several potent 5-HT2C receptor agonists based on this scaffold. nih.gov A key challenge in this area is achieving high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors to avoid potential side effects. researchgate.net For example, the compound PF-3246799 was identified as a potent 5-HT2C agonist with minimal activation of 5-HT2A or 5-HT2B receptors. nih.govresearchgate.net Similarly, compounds PF-4479745 and PF-4522654 were developed as selective 5-HT2C receptor partial agonists with no measurable functional agonism at 5-HT2A and 5-HT2B in relevant tissue-based assays. researchgate.net Another analogue, designated 6p, was found to be a highly potent ligand for both 5-HT2A and 5-HT2C receptors. nih.gov

Table 1: Activity of this compound Analogues on Serotonin Receptors

CompoundTargetActivity (IC₅₀/EC₅₀)Selectivity ProfileReference
PF-3246799 (7b)5-HT2CPotent AgonistMinimal activation at 5-HT2A and 5-HT2B nih.gov
PF-4479745 (17)5-HT2CPartial Agonist (EC₅₀ = 14 nM)No measurable functional agonism at 5-HT2A/2B researchgate.net
PF-4522654 (18)5-HT2CPartial Agonist (EC₅₀ = 8 nM)No measurable functional agonism at 5-HT2A/2B researchgate.net
Compound 6p5-HT2AIC₅₀ = 3 nMAlso potent at 5-HT2C nih.gov
Compound 6p5-HT2CIC₅₀ = 2.3 nMAlso potent at 5-HT2A nih.gov

The 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core has been successfully utilized as a bioisosteric replacement for a piperazine-urea scaffold, leading to the discovery of a novel series of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govdrugbank.comresearchgate.net TRPV1 is a non-selective cation channel that plays a crucial role in pain and temperature sensation. Structure-activity relationship (SAR) studies on this series focused on improving physicochemical and pharmacokinetic properties while maintaining potent TRPV1 antagonist activity. nih.gov This effort led to the discovery of compound 13, which demonstrated significantly improved aqueous solubility compared to the initial lead compound. nih.gov

The pyrimido-azepine framework is a versatile scaffold for developing inhibitors of various protein kinases, which are critical regulators of cellular processes.

Receptor Tyrosine Kinases (RTKs): A novel pyrimido[4,5-b]azepine scaffold was designed to target the ATP-binding site of HER2 and EGFR, two important receptor tyrosine kinases implicated in cancer. nih.gov Optimization of substituents on the scaffold led to the discovery of compound 19b, a potent dual inhibitor of HER2 and EGFR. nih.gov X-ray crystallography revealed that the pyrimidine nitrogens form key hydrogen bonds with the kinase hinge region, while another part of the molecule forms an additional hydrogen bond with Met793. nih.gov Separately, tricyclic pyrimido[4,5-b]-1,4-benzoxazepines have also been described as a novel class of potent and selective EGFR tyrosine kinase inhibitors. nih.gov

Aurora Kinases: While not the exact this compound core, closely related fused heterocyclic systems have shown potent activity against Aurora kinases, which are key mitotic regulators. For example, pyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704) derivatives have been developed as multi-targeted inhibitors of Aurora A and Aurora B. nih.gov Compound 17g from this series displayed significant potency against both Aurora A and Aurora B. nih.gov Another related compound, 9-chloro-7-(2,6-difluorophenyl)-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-5H-pyrimido[5,4-d] nih.govbenzazepin-2-amine (97B), has been co-crystallized with Aurora A, providing structural insights for inhibitor design. mdpi.com

BET Bromodomain: Bromodomain and Extra-Terminal motif (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones. wikipedia.org Inhibitors of these proteins prevent their interaction with chromatin, thereby modulating gene transcription. While specific inhibitors based on the this compound scaffold are not prominently reported, related azepine-based scaffolds, such as isoxazole (B147169) azepines, have been developed into potent BRD4 inhibitors. researchgate.net

There is currently limited publicly available research detailing the engagement of this compound analogues with ERK5 or LRRK2 kinases.

Table 2: Activity of Pyrimido-Azepine Analogues on Protein Kinases

CompoundScaffold TypeTarget KinaseActivity (IC₅₀)Reference
Compound 19bPyrimido[4,5-b]azepineHER224 nM nih.gov
Compound 19bPyrimido[4,5-b]azepineEGFR36 nM nih.gov
Compound 17gPyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepineAurora A46.2 nM nih.gov
Compound 17gPyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepineAurora B37.6 nM nih.gov

γ-Secretase: The isomeric pyrimido[4,5-c]azepine scaffold has been synthesized and applied to the development of potent γ-secretase modulators (GSMs). researchgate.netnih.gov γ-secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. researchgate.net GSMs are sought after as they aim to modulate the enzyme's activity to produce shorter, less toxic amyloid-β peptides without completely inhibiting its other crucial functions, such as Notch signaling. embopress.org

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer agents. nih.govmdpi.com Many DHFR inhibitors are based on heterocyclic scaffolds that mimic the endogenous substrate, dihydrofolate. wikipedia.org While pyrimidine-containing compounds like trimethoprim (B1683648) are classic DHFR inhibitors, specific development of the this compound scaffold for this target is not widely documented in the reviewed literature. mdpi.com

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a target for various drugs, including benzodiazepines and barbiturates. mdpi.com However, based on the available literature, there is no direct evidence to suggest that compounds based on the this compound scaffold are significant modulators of the GABAA receptor. Similarly, while these compounds have been heavily explored for their activity at 5-HT2 class receptors, there is a lack of specific data indicating potent, direct modulation of the Serotonin Transporter (SERT) or the 5-HT1A receptor.

Anti-Platelet Aggregation Mechanisms

Based on available scientific literature, there is limited specific information regarding the anti-platelet aggregation mechanisms of compounds featuring the this compound core structure. While related heterocyclic compounds and other molecular scaffolds have been investigated for such properties, dedicated studies elucidating the direct effects and mechanisms of this compound analogues on platelet aggregation are not extensively documented in the reviewed sources.

Amyloid-Beta (Aβ) Anti-Aggregation Properties

While direct studies on the this compound scaffold are limited, research into the closely related pyrimido[4,5-d]pyrimidine (B13093195) core has shown promising activity in preventing the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. mdpi.com A study involving newly synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds with the ability to inhibit the self-aggregation of Aβ₁₋₄₂. mdpi.com

The inhibitory effects were evaluated using a Thioflavin T-based fluorometric assay. mdpi.com Among the tested compounds, certain analogues demonstrated significant inhibition of Aβ₁₋₄₂ aggregation. Specifically, compounds designated as 4g , 4i , and 4j showed notable activity. Compound 4j was the most potent, with an inhibition rate of 56.6%, compared to curcumin (B1669340) (a reference standard) which showed 73.3% inhibition under the same conditions. mdpi.com These findings suggest that the pyrimidine-fused heterocyclic system could serve as a valuable template for developing agents that target Aβ aggregation. mdpi.com

CompoundInhibition of Aβ₁₋₄₂ Self-Aggregation (%)Reference Compound (Curcumin) Inhibition (%)
4g16.3%73.3%
4i25.7%
4j56.6%

Note: Data is for the pyrimido[4,5-d]pyrimidine scaffold, a structurally related analogue of the this compound core. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Modulation

Impact of Substituent Effects on Target Affinity and Selectivity

Structure-activity relationship (SAR) studies of the this compound scaffold have been crucial in optimizing its interaction with various biological targets, notably serotonin receptors like 5-HT₂C and ion channels such as TRPV1.

For 5-HT₂C receptor agonists, research has focused on 4-substituted pyrimido[4,5-d]azepines. ox.ac.ukresearchgate.net The introduction of a 4-amino substituent was found to increase the electron density on the N-1 position of the pyrimidine ring. researchgate.net Modifications at this 4-position with various amines led to improvements in potency at the 5-HT₂C receptor. researchgate.net However, these substitutions also influenced agonist efficacy, with some aliphatic 4-amino groups leading to an unexpected decrease in the maximum effect (Eₘₐₓ). researchgate.net The goal of achieving high selectivity over the related 5-HT₂A and 5-HT₂B receptors was a key driver of these studies, leading to the identification of compounds with no measurable functional agonism at these off-target receptors. ox.ac.ukresearchgate.net For instance, lead compounds PF-4479745 (17) and PF-4522654 (18) emerged from SAR-based optimization with a desirable balance of high potency and exquisite selectivity. ox.ac.ukresearchgate.net

In a different therapeutic area, the tetrahydro-pyrimidoazepine core was utilized to develop potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov SAR exploration in this series led to the discovery of compounds with good in vitro and in vivo potency. nih.gov

Furthermore, studies on the isomeric pyrimido[4,5-b]azepine scaffold as dual inhibitors of HER2/EGFR kinases revealed the importance of substituents at the 4- and 6-positions. nih.gov Optimization led to the discovery of a 6-substituted amide derivative with a 1-benzothiophen-4-yloxy group attached to a 4-anilino moiety, which showed potent kinase inhibition. nih.gov

Conformational Requirements for Optimized Ligand-Target Interactions

The three-dimensional arrangement, or conformation, of this compound analogues is a critical determinant of their biological activity. Homology modeling of the 5-HT₂C receptor has provided insights into how these ligands bind and elicit a functional response. researchgate.net

Modeling studies predict that the conformation of the azepine ring itself plays a crucial role. For example, the enantiomer (S)-methyl-4-(methylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine (PF-4479745 ) is a potent agonist. Its predicted binding pose allows for favorable interactions within the active state of the 5-HT₂C receptor. researchgate.net In contrast, its corresponding (R)-enantiomer acts as an antagonist. Modeling suggests that the antagonist enantiomer adopts a conformation that results in severe steric clashes with binding site residues (such as S138³.³⁶), preventing it from stabilizing the active receptor state. researchgate.net A different methylated azepine core analogue showed a similar enantiomer-dependent effect, where the antagonist enantiomer was predicted to adopt a "flipped" binding conformation, causing its substituent to clash with a different residue (V354⁷.³⁹). researchgate.net These models underscore that a precise conformational arrangement is necessary to avoid steric hindrance and to engage in the specific interactions required for receptor activation.

X-ray crystallography of the related isomeric scaffold, pyrimido[4,5-b]azepine , provides direct evidence of crucial ligand-target interactions. nih.gov The co-crystal structure of an inhibitor bound to EGFR demonstrated that the N-1 and N-3 nitrogens of the pyrimidine ring form key hydrogen-bonding interactions. nih.gov Specifically, the N-1 nitrogen interacts with the main chain NH of Met793, while the N-3 nitrogen forms a water-mediated hydrogen bond with the side chain of Thr854. nih.gov Additionally, the NH proton at the 9-position of the azepine ring forms another hydrogen bond with the carbonyl group of Met793. nih.gov This precise network of interactions firmly anchors the ligand in the ATP binding site, highlighting the conformational requirements for potent inhibition.

Ligand Design Strategies Based on the this compound Scaffold

Rational Medicinal Chemistry Design Approaches

The this compound scaffold has served as a versatile template for the rational design of targeted therapeutic agents. Medicinal chemists have employed several strategic approaches to develop potent and selective modulators for various biological targets.

One prominent strategy has been multiparameter optimization , particularly for developing CNS-penetrant 5-HT₂C receptor agonists. ox.ac.ukresearchgate.net This approach involves a rational design strategy that simultaneously optimizes multiple properties, including target potency, functional selectivity against related receptors (5-HT₂A and 5-HT₂B), and pharmacokinetic characteristics required for brain exposure. ox.ac.ukresearchgate.net By coupling SAR-based optimization with predictive models for properties like CNS penetration, researchers were able to identify clinical candidates such as PF-3246799 . nih.gov

Another successful rational design approach is bioisosteric replacement . In the search for novel TRPV1 antagonists, a tetrahydro-pyrimidoazepine core was identified as a suitable bioisostere for a previously known piperazine-urea moiety. nih.gov This strategy, which involves substituting one chemical group with another that has similar physical or chemical properties, led to the discovery of a new series of potent TRPV1 antagonists with favorable drug-like properties. nih.gov

Furthermore, scaffold-based design has been used to target specific protein families. For example, the isomeric pyrimido[4,5-b]azepine scaffold was rationally designed to fit into the ATP binding site of protein kinases like HER2 and EGFR. nih.gov By understanding the key interactions required for kinase inhibition, such as hydrogen bonds with the hinge region of the kinase domain, the scaffold was elaborated with optimized substituents to generate potent and selective dual inhibitors. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. In the development of novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), the 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepine core has been successfully employed as a bioisostere. nih.govdrugbank.com

Researchers identified this scaffold as a suitable replacement for a piperazine-urea moiety. nih.govdrugbank.com This strategic substitution led to the discovery of a new series of potent TRPV1 antagonists. The resulting tetrahydro-pyrimidoazepine compounds demonstrated favorable in vitro and in vivo potency, alongside acceptable physical properties for further development. nih.govdrugbank.com This application underscores the utility of the pyrimido[4,5-d]azepine core as a rigid and synthetically accessible scaffold that can effectively mimic the functionality of other chemical groups to achieve desired biological activity.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a hit-identification strategy that begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. youtube.commdpi.com These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as efficient starting points that can be subsequently optimized into more potent lead compounds. frontiersin.org This is achieved through strategies like fragment growing, linking, or merging. youtube.com

While specific, published examples of FBDD campaigns commencing with the this compound scaffold are not prevalent, the core structure is well-suited for such an approach. Its bicyclic nature provides a rigid foundation with multiple vectors for chemical elaboration.

A hypothetical FBDD approach could involve:

Fragment Growing: A small fragment identified to bind a target could be elaborated by adding the pyrimido[4,5-d]azepine moiety to explore adjacent pockets in the binding site, potentially increasing affinity and specificity.

Fragment Linking: If two independent fragments are found to bind in proximity on a target's surface, the pyrimido[4,5-d]azepine core could serve as a rigid linker to connect them, creating a single, higher-affinity molecule.

Scaffold-Based Screening: A library of diverse, small substituents decorating the pyrimido[4,5-d]azepine core could itself be treated as a fragment library to identify initial hits against a target of interest.

The key advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening (HTS) and often yields lead compounds with superior ligand efficiency and physicochemical properties. youtube.comnih.gov

De Novo Design Methodologies

De novo drug design involves the computational creation of novel molecular structures tailored to the specific characteristics of a target's binding site. mdpi.com This methodology can be broadly categorized into two approaches: structure-based design, which relies on the 3D structure of the target protein, and ligand-based design, which uses information from known active molecules when a target structure is unavailable. mdpi.com

The principles of de novo design are evident in the development of inhibitors for related heterocyclic systems. For instance, in a notable example involving the isomeric pyrimido[4,5-b]azepine scaffold, a novel 7,6-fused bicyclic system was specifically designed to fit into the ATP binding site of the HER2 and EGFR proteins. nih.gov X-ray crystallography of a lead compound with EGFR confirmed the design hypothesis, showing specific hydrogen-bonding interactions between the pyrimidine N-1 and N-3 nitrogens and key residues like Met793 and Thr854. nih.gov

This same structure-based de novo approach is directly applicable to the this compound scaffold. By analyzing the topology, hydrogen bond donor/acceptor sites, and hydrophobic pockets of a target's active site, computational algorithms can build novel molecules piece-by-piece or by linking pre-defined fragments around the pyrimido[4,5-d]azepine core to maximize complementarity and binding affinity.

Multiparameter Optimization in Ligand Discovery

The design strategy was explicitly rational, aiming to deliver CNS penetration while concurrently optimizing agonist potency at the 5-HT₂C receptor and maintaining functional selectivity against the closely related 5-HT₂A and 5-HT₂B receptors. nih.govresearchgate.net This involved a systematic, SAR-based optimization process where modifications to the pyrimido[4,5-d]azepine scaffold were evaluated against a matrix of desired attributes. researchgate.net

This MPO effort successfully produced lead compounds, including PF-4479745 and PF-4522654, which exhibited a well-balanced profile of preclinical properties. ox.ac.uk They showed robust pharmacology in relevant models and displayed no significant functional agonism at the key off-target receptors, 5-HT₂A and 5-HT₂B, in tissue-based assays. nih.govox.ac.uk Homology modeling was also used to better understand the structural basis for the compounds' binding and agonist efficacy. nih.gov

The table below summarizes the in vitro profiles of representative compounds from this optimization campaign.

Compound5-HT₂C Ki (nM)5-HT₂C EC₅₀ (nM)5-HT₂A Functional Activity5-HT₂B Functional Activity
PF-4479745 1.11.6No measurable agonismNo measurable agonism
PF-4522654 0.71.0No measurable agonismNo measurable agonism

This table is generated based on data reported in scientific literature. nih.govox.ac.uk

In Vitro Mechanistic Assays and Cellular Target Engagement Studies

Elucidating the mechanism of action and confirming that a compound engages its intended target in a cellular environment are critical steps in drug discovery. For analogues of this compound, a variety of in vitro mechanistic assays and cellular studies have been employed.

In the development of 5-HT₂C receptor agonists, a crucial aspect was to confirm functional activity and selectivity. This was achieved using recombinant cell-based systems that express the human 5-HT₂C, 5-HT₂A, or 5-HT₂B receptors. researchgate.netnih.gov These assays measure the functional response of the cell upon compound binding (e.g., calcium flux or IP-1 accumulation) to determine potency (EC₅₀) and efficacy. To ensure translational relevance, these studies were complemented with assays using native tissue preparations, which confirmed the selectivity profile in a more physiologically relevant context. nih.govresearchgate.netnih.gov

For pyrimido[4,5-d]azepine analogues and related compounds developed as potential anti-cancer agents, cellular target engagement and mechanistic evaluation involved a different set of assays. Compounds have been evaluated by the National Cancer Institute (NCI) in screens against a panel of approximately 60 different human tumor cell lines. nih.govnih.gov In these studies, the primary endpoint is typically the GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov For example, certain thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] nih.govacs.orgdiazepines showed GI₅₀ ranges between 0.35-2.98 μM in these assays. nih.gov For kinase inhibitors based on the related pyrimido[4,5-b]azepine scaffold, target engagement was confirmed through enzyme inhibition assays (determining IC₅₀ values against HER2/EGFR) and cell-based assays measuring the inhibition of proliferation in cancer cell lines like BT474. nih.gov

Advanced Research Methodologies and Analytical Techniques for 7h Pyrimido 4,5 D Azepines

High-Throughput Screening (HTS) in Pyrimidoazepine Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against a specific biological target. While specific HTS campaigns for 7H-pyrimido[4,5-d]azepines are not extensively detailed in publicly available literature, the general principles of HTS are routinely applied to identify hits from various compound collections that contain such heterocyclic systems. These hits can then serve as starting points for lead optimization programs. The design of an HTS campaign for 7H-pyrimido[4,5-d]azepine research would be highly dependent on the biological target of interest, such as a G-protein coupled receptor (GPCR) or a protein kinase.

A common approach for screening large compound libraries against these targets involves fluorescence-based assays due to their sensitivity, scalability, and compatibility with automation. nih.gov For instance, in a screen for kinase inhibitors, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be employed. thermofisher.com This homogeneous assay format is robust and can be miniaturized to 1536-well plates, allowing for the screening of hundreds of thousands of compounds in a short period.

Illustrative HTS Workflow for a Hypothetical Kinase Target:

Assay Development and Miniaturization: A TR-FRET assay is developed using a lanthanide-labeled antibody that recognizes a phosphorylated substrate of the target kinase and a fluorescently labeled tracer that binds to the kinase. The assay is optimized for signal-to-background ratio and Z'-factor, a statistical measure of assay quality, in a low-volume 1536-well plate format.

Primary Screen: A diverse compound library, potentially containing a subset of this compound derivatives, is screened at a single high concentration (e.g., 10 µM). The inhibition of the kinase activity is detected by a decrease in the TR-FRET signal.

Hit Confirmation and Triage: Compounds that show significant inhibition are re-tested in the primary assay to confirm their activity. False positives are eliminated through various counter-screens, for example, by testing against a different kinase or using an orthogonal assay format.

Dose-Response Analysis: Confirmed hits are then tested in a dilution series to determine their half-maximal inhibitory concentration (IC50), a measure of their potency.

The following interactive table provides a hypothetical example of data that would be generated from a primary HTS campaign for a kinase target.

Compound IDThis compound DerivativeSingle Point Inhibition (%) at 10 µMConfirmed Hit
PZA-0012-amino-4-phenyl-7H-pyrimido[4,5-d]azepine75Yes
PZA-0024-(4-chlorophenyl)-7H-pyrimido[4,5-d]azepine12No
PZA-0032,4-diamino-7H-pyrimido[4,5-d]azepine88Yes
PZA-0044-morpholino-7H-pyrimido[4,5-d]azepine5No

Similarly, for GPCR targets, HTS assays often rely on detecting changes in intracellular second messengers like calcium ions or cyclic AMP (cAMP). nih.gov Fluorescence-based reporters for these signaling molecules allow for the high-throughput identification of agonists or antagonists within large compound collections. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Characterization

Once a series of active this compound derivatives has been identified, it is crucial to characterize their binding to the target protein in detail. Biophysical techniques provide quantitative information on the kinetics, thermodynamics, and stoichiometry of these interactions, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics of a ligand to a target protein immobilized on a sensor chip. nih.gov SPR provides real-time data on the association rate constant (kon) and the dissociation rate constant (koff) of the binding event. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of koff to kon. This technique is particularly useful for ranking compounds based on their binding kinetics and for identifying compounds with a long target residence time (τ = 1/koff), which can be a predictor of in vivo efficacy. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. researchgate.net By titrating a solution of the this compound derivative into a solution containing the target protein, ITC can determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. springernature.comnih.gov This thermodynamic signature provides deep insights into the driving forces of the binding event (e.g., whether it is enthalpy- or entropy-driven), which can guide the rational design of improved inhibitors.

Nuclear Magnetic Resonance (NMR) for binding studies can provide information on ligand binding at atomic resolution. Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of a this compound derivative are in close contact with the target protein. Protein-observed NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can map the binding site on the protein by monitoring the chemical shift perturbations of specific amino acid residues upon ligand binding.

The following interactive table presents representative biophysical data that could be obtained for a series of this compound kinase inhibitors.

CompoundSPR kon (104 M-1s-1)SPR koff (10-4 s-1)SPR KD (nM)ITC KD (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
PZA-0015.28.3160155-8.5-1.2
PZA-0037.82.12730-10.2-0.8
PZA-0056.54.56975-9.6-1.1

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of novel this compound derivatives is essential. While standard one-dimensional NMR (1H and 13C) and mass spectrometry provide fundamental structural information, advanced spectroscopic techniques are often required to resolve complex structures and determine their three-dimensional conformation in solution.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules. ipb.pt Several 2D NMR experiments are particularly useful in the context of this compound research:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This information is crucial for establishing the connectivity of the proton spin systems within the molecule, for example, within the azepine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly 13C or 15N. This allows for the unambiguous assignment of the carbon and nitrogen atoms in the this compound core.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and heteronuclei (typically over two or three bonds). This is particularly valuable for connecting different spin systems and for assigning quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This information is critical for determining the three-dimensional conformation and stereochemistry of the molecule.

Theoretical Interpretation and Advanced Applications: The interpretation of these advanced NMR spectra can be further enhanced by computational methods. Density functional theory (DFT) calculations can be used to predict the 1H and 13C NMR chemical shifts of a proposed structure. acs.org By comparing the calculated chemical shifts with the experimental data, it is possible to confirm the proposed structure and to gain a deeper understanding of the electronic environment of the different nuclei. This approach can be particularly useful for distinguishing between closely related isomers.

Crystallographic Studies of this compound Co-crystals with Biological Macromolecules

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. When a this compound derivative can be co-crystallized with its biological target, the resulting structure provides a detailed picture of the binding mode and the specific molecular interactions that are responsible for the compound's activity.

Focus on Binding Mode and Interaction Mechanisms: The analysis of a co-crystal structure would focus on several key aspects:

Binding Pocket: The structure reveals the shape and properties (e.g., hydrophobic, polar, charged) of the binding site on the protein.

Ligand Conformation: The conformation of the this compound derivative in the bound state is determined.

Key Interactions: The specific hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals contacts between the ligand and the protein are identified. For example, the nitrogen atoms of the pyrimidine (B1678525) ring are often involved in hydrogen bonding with the protein backbone.

Water-mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein can be assessed.

In the absence of a co-crystal structure, homology modeling can be a useful computational tool to generate a three-dimensional model of the target protein and to predict the binding mode of a ligand. For example, homology modeling has been used to rationalize the binding and agonist efficacy of 4-substituted pyrimido[4,5-d]azepines at the 5-HT2C receptor. researchgate.netnih.gov These models, while not as definitive as a crystal structure, can generate valuable hypotheses about key interactions that can then be tested experimentally through site-directed mutagenesis.

Future Perspectives and Emerging Research Directions for 7h Pyrimido 4,5 D Azepine

Development of Next-Generation Synthetic Technologies

While classical synthetic routes to pyrimidoazepines, such as intramolecular condensations, have been established, the future lies in the development of more efficient, sustainable, and diverse synthetic technologies. nih.gov Modern synthetic organic chemistry offers a toolkit that can be applied to construct the 7H-pyrimido[4,5-d]azepine core and its derivatives with greater control and complexity.

Key areas for development include:

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety for hazardous reactions, and streamlined scalability compared to traditional batch processes. Implementing flow chemistry for the multistep synthesis of pyrimidoazepine derivatives could accelerate the production of compound libraries for screening.

Photoredox and Electrocatalysis: These methods allow for novel bond formations under mild conditions. They could enable previously inaccessible C-H functionalization on the azepine or pyrimidine (B1678525) rings, providing new vectors for structural modification and optimization of pharmacological properties.

Metal-Free Cycloaddition Reactions: Recent advances in metal-free cycloaddition reactions, such as the [5+2] cycloaddition, present new avenues for constructing the seven-membered azepine ring. researchgate.net These methods avoid potentially toxic heavy metal catalysts, which is advantageous for pharmaceutical synthesis.

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity (regio-, stereo-, and enantioselectivity) and operates under environmentally benign conditions. Engineering enzymes to catalyze key steps in the synthesis of chiral pyrimidoazepine derivatives could provide efficient access to single-enantiomer drug candidates.

These next-generation technologies will be crucial for rapidly generating diverse libraries of this compound analogs, facilitating a more thorough exploration of their structure-activity relationships (SAR).

Exploration of Novel Biological Pathways and Uncharted Targets

Research into pyrimido[4,5-d]azepine derivatives has primarily focused on established targets like serotonin (B10506) receptors (5-HT2C), tyrosine kinases (HER2/EGFR), and transient receptor potential cation channels (TRPV1). nih.govnih.govnih.gov While these areas remain important, a significant opportunity lies in screening this scaffold against novel biological pathways and less-explored targets to uncover new therapeutic applications.

Emerging areas of interest include:

Neurodegenerative Diseases: Some fused pyrimidine systems have shown neuroprotective and anti-amyloid aggregation properties. mdpi.com Investigating this compound derivatives for their potential to modulate pathways involved in Alzheimer's or Parkinson's disease, such as protein aggregation or oxidative stress, represents a promising new frontier. mdpi.com

Infectious Diseases: The fused pyrimidine core is present in various compounds with antimicrobial activity. nih.gov Systematic screening of pyrimidoazepine libraries against a broad panel of bacteria (including multi-drug resistant strains), fungi, and viruses could identify new classes of anti-infective agents. nih.govmdpi.com For instance, derivatives have already shown potential against Cryptococcus neoformans and Mycobacterium tuberculosis. nih.govmdpi.com

Epigenetic Targets: Enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases) are increasingly recognized as important drug targets, particularly in oncology. The pyrimidoazepine scaffold, with its multiple sites for functionalization, could be adapted to target the binding sites of these enzymes.

A summary of established and potential new targets is presented below.

Target ClassSpecific ExamplesKnown/Potential Therapeutic AreaCitation
G-Protein Coupled Receptors5-HT2C AgonistsUrinary Incontinence, CNS Disorders nih.govnih.govresearchgate.net
Tyrosine KinasesHER2/EGFR Dual InhibitorsCancer nih.gov
Ion ChannelsTRPV1 AntagonistsPain nih.gov
Protein AggregationAβ1–42 Self-AggregationAlzheimer's Disease mdpi.com
Microbial TargetsVariousAntifungal, Antibacterial, Antiviral nih.govmdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidoazepine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the this compound scaffold is a prime candidate for these approaches. mdpi.com AI/ML can accelerate the design-make-test-analyze cycle by providing predictive insights and generating novel molecular ideas. mdpi.comnih.gov

Key applications include:

Predictive Modeling (QSPR/QSAR): Machine learning models can be trained on existing data to predict the physicochemical and biological properties of virtual pyrimidoazepine derivatives. mdpi.com This includes predicting target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govspringernature.com

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new pyrimidoazepine derivatives tailored to a specific target's binding site and desired property profile. mdpi.comnih.gov This can help explore chemical space beyond the intuition of medicinal chemists.

Virtual Screening: AI-powered docking and scoring functions can more accurately and rapidly screen large virtual libraries of pyrimidoazepine compounds against protein targets, identifying potential hits for further investigation. crimsonpublishers.com

By leveraging AI, researchers can navigate the vast chemical space of the pyrimidoazepine scaffold more efficiently, reducing the time and cost associated with identifying promising drug candidates. nih.gov

Interdisciplinary Research Opportunities in Pyrimidoazepine Chemistry and Chemical Biology

The structural versatility of the this compound core makes it an excellent tool for interdisciplinary research, particularly at the interface of chemistry and chemical biology. By collaborating, synthetic chemists, biologists, and pharmacologists can develop novel molecular probes to dissect complex biological processes.

Opportunities for collaboration include:

Development of Chemical Probes: Synthesizing pyrimidoazepine derivatives with specific functionalities (e.g., fluorescent tags, biotin (B1667282) labels, or photo-crosslinkers) can create powerful tools. These probes can be used to visualize receptor distribution in cells, identify binding partners, and elucidate the mechanism of action for bioactive compounds.

Target Deconvolution: For pyrimidoazepine derivatives discovered through phenotypic screening (where the molecular target is unknown), interdisciplinary efforts are essential. Chemical proteomics and other chemical biology techniques can be used to identify the specific protein(s) that a bioactive compound interacts with to produce its effect.

Fragment-Based Drug Discovery (FBDD): The pyrimidoazepine scaffold can be deconstructed into smaller fragments for screening against new targets. Hits from fragment screening can then be elaborated back into more complex, high-affinity molecules, guided by structural biology (e.g., X-ray crystallography) and computational chemistry.

These collaborations will not only lead to new therapeutic agents but also deepen our fundamental understanding of biological systems.

Persistent Challenges and Promising Avenues in Pyrimidoazepine Scaffold Utilization

Despite its considerable promise, the development of drugs based on the this compound scaffold is not without its challenges. Addressing these hurdles will be critical for translating the scaffold's potential into clinical success.

Persistent ChallengesPromising Avenues for Overcoming Challenges
Synthetic Complexity: Achieving regioselectivity and stereocontrol in multi-step syntheses can be difficult and resource-intensive. researchgate.netAdoption of next-generation synthetic technologies like flow chemistry and biocatalysis to improve efficiency and control.
Target Selectivity: Achieving high selectivity for a specific biological target over closely related off-targets (e.g., 5-HT2C vs. 5-HT2A/2B receptors) remains a key challenge in medicinal chemistry. nih.govresearchgate.netUtilization of structure-based drug design, guided by X-ray crystallography and computational modeling, to rationally design selectivity into molecules. nih.gov
Optimizing ADMET Properties: Balancing potency with favorable pharmacokinetic properties (e.g., solubility, metabolic stability, cell permeability, and avoiding P-glycoprotein efflux) is a persistent multiparameter optimization problem. nih.govresearchgate.netIntegration of predictive AI/ML models for early-stage ADMET assessment to guide molecular design and prioritize compounds with better drug-like properties. nih.gov
Exploring New Biological Space: The full biological potential of the scaffold is likely untapped, but identifying new, validated targets is a significant undertaking. researchgate.netSystematic screening against diverse target classes and leveraging interdisciplinary collaborations in chemical biology to identify and validate novel targets.

The future of this compound research is bright. By embracing innovative synthetic methods, exploring uncharted biological territory with an open mind, and integrating powerful computational tools, the scientific community can continue to build upon the solid foundation of this scaffold to develop the next generation of therapeutics.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 7H-pyrimido[4,5-d]azepine core?

  • Methodological Answer : The core structure can be synthesized via cyclocondensation reactions between aminopyrimidine derivatives and ketone esters. For example, heating precursor 7 (or 8) with ketone esters in anhydrous methanol or distilled water under reflux (1.5–24 hours) yields derivatives with varying substituents. Solvent choice impacts reaction efficiency: anhydrous methanol accelerates reactions (e.g., compound 9 in 3 hours), while aqueous conditions may require extended times (e.g., compound 12 in 2 days) .
  • Key Variables :

PrecursorKetone EsterSolventReaction TimeYield
7Diethyl oxalosuccinateMethanol3 hoursHigh
8Diethyl 2-oxosuccinateMethanol48 hoursModerate

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), HPLC, and mass spectrometry. For example, compound 9 (ethyl 2-(7-amino-1-methyl-4,5-dioxo-tetrahydropyrido[4,5-c]pyridin-3-yl)acetate) was confirmed via ¹H NMR shifts at δ 1.25 (triplet, CH₂CH₃) and δ 4.15 (quartet, OCH₂) . Purity should be validated via HPLC (>95%) with UV detection at 254 nm .

Q. What biological screening approaches are suitable for initial evaluation of this compound derivatives?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., dihydropteroate synthase (DHPS) for antimicrobial activity) or cell-based cytotoxicity screens. For instance, pyrimido[4,5-d]pyrimidine-2,5-dione derivatives showed antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) via DHPS inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for kinase inhibition?

  • Methodological Answer :

Substituent Variation : Modify R-groups at positions 1 and 3 (e.g., methyl vs. benzyl) to assess steric/electronic effects on JAK kinase inhibition (e.g., compound 12’s benzyl group enhanced selectivity ).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to TRPA1 or JAK2 active sites. Derivatives with 4,6-dione moieties showed stronger TRPA1 inhibition (IC₅₀ < 100 nM) .

Data Validation : Cross-validate in silico predictions with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Apply QSAR models to identify outliers. For example, pyrimido[4,5-d]pyrimidine-2,5-dione derivatives with logP > 3.5 exhibited reduced cellular permeability, explaining discrepancies between enzyme and cell-based data .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., compound-mediated cytotoxicity masking target-specific activity) .

Q. How can computational tools enhance the design of this compound-based inhibitors?

  • Methodological Answer :

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at positions 4 and 6) using Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity (e.g., avoid thiol-containing substituents) .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates in enzyme assays .

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical factors (e.g., solvent purity, reflux temperature). For example, anhydrous methanol increased compound 9’s yield by 20% vs. aqueous conditions .
  • Quality Control : Implement in-process monitoring via FTIR to detect intermediates (e.g., ketone ester conversion at 1720 cm⁻¹) .

Ethical and Regulatory Considerations

Q. What guidelines ensure ethical reporting of this compound research?

  • Methodological Answer : Adhere to ICMJE standards for chemical characterization:

  • Full Disclosure : Report CAS numbers, purity (e.g., 123018-23-5 for 7-methanesulfonyl derivatives), and synthetic protocols .
  • Safety Data : Include toxicity profiles (e.g., LD₅₀ from zebrafish models) and disposal guidelines for hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.